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Compound of Interest

Compound Name: FAUC 365

Cat. No.: B15575547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
FAUC 365 is a potent and highly selective antagonist for the dopamine D3 receptor.[1][2] Its

high affinity and selectivity make it a valuable research tool for investigating the physiological

and pathological roles of the D3 receptor, particularly in the context of neurological and

psychiatric disorders such as schizophrenia and Parkinson's disease.[1][2] This technical guide

provides a comprehensive overview of FAUC 365, including its chemical properties, biological

activity, and the experimental protocols used to characterize it.

Chemical and Physical Properties
FAUC 365, with the chemical name N-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl]-

benzo[b]thiophene-2-carboxamide, is a small molecule with the following properties:
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Property Value Reference

CAS Number 474432-66-1 [1][2][3][4][5][6]

Molecular Formula C23H25Cl2N3OS [1][3][4][5]

Molecular Weight 462.44 g/mol [1][3][5]

Appearance Solid [1]

Solubility
Soluble in DMSO (≥5.79

mg/mL)
[1][7]

Storage

Powder: -20°C for 3 years, 4°C

for 2 years. In solvent: -80°C

for 6 months, -20°C for 1

month.

[2]

Biological Activity and Data Presentation
FAUC 365 exhibits high-affinity binding to the human dopamine D3 receptor and displays

significant selectivity over other dopamine receptor subtypes and serotonin receptors. The

binding affinities (Ki) from competitive radioligand binding assays are summarized below.

Receptor Ki (nM) Selectivity (fold vs. D3)

Dopamine D3 0.5 -

Dopamine D2 (long) 3600 7200

Dopamine D2 (short) 2600 5200

Dopamine D4 340 680

Serotonin 5-HT1A >10,000 >20,000

Serotonin 5-HT2A >10,000 >20,000

Data compiled from multiple sources.[1][2][4][6]

Mechanism of Action and Signaling Pathways
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As a dopamine D3 receptor antagonist, FAUC 365 blocks the binding of the endogenous

ligand, dopamine, to the D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR)

that primarily couples to the Gαi/o subunit.[8] This interaction inhibits the activity of adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][9]

Furthermore, the D3 receptor has been shown to modulate other signaling pathways, including

the extracellular signal-regulated kinase (ERK) 1/2 pathway.[10] By blocking the D3 receptor,

FAUC 365 is expected to prevent the downstream signaling events mediated by these

pathways.
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Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of FAUC 365.

Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol outlines a competitive radioligand binding assay to determine the inhibition

constant (Ki) of FAUC 365 for the dopamine D3 receptor.

Materials:

HEK293 cells stably expressing the human dopamine D3 receptor

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b15575547?utm_src=pdf-body
https://triggered.edinburgh.clockss.org/ServeContent?doi=10.3987%2Fcom-08-11326
https://pubmed.ncbi.nlm.nih.gov/8978703/
https://pubmed.ncbi.nlm.nih.gov/15521358/
https://pubmed.ncbi.nlm.nih.gov/39954359/
https://www.benchchem.com/product/b15575547?utm_src=pdf-body
https://www.benchchem.com/product/b15575547?utm_src=pdf-body-img
https://www.benchchem.com/product/b15575547?utm_src=pdf-body
https://www.benchchem.com/product/b15575547?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1

mM MgCl2)

Radioligand (e.g., [3H]-Spiperone or [125I]-Iodosulpride)

Non-specific binding control (e.g., Haloperidol or Spiperone at a high concentration)

FAUC 365 stock solution in DMSO

96-well plates

Scintillation vials and fluid

Liquid scintillation counter

Glass fiber filters

Procedure:

Membrane Preparation:

Harvest HEK293-D3R cells and homogenize in ice-cold membrane preparation buffer.

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the supernatant at high speed to pellet the membranes.

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

Determine the protein concentration of the membrane preparation (e.g., using a Bradford

or BCA assay).

Assay Setup:

In a 96-well plate, add assay buffer, the membrane preparation (containing a specific

amount of protein), the radioligand at a concentration near its Kd, and varying

concentrations of FAUC 365.
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For total binding, omit FAUC 365.

For non-specific binding, add the non-specific binding control instead of FAUC 365.

Incubation:

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g.,

60-120 minutes).

Filtration and Washing:

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to

separate bound from free radioligand.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Counting:

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using

a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the FAUC 365
concentration.

Determine the IC50 value (the concentration of FAUC 365 that inhibits 50% of the specific

binding of the radioligand) from the resulting sigmoidal curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Proposed Synthetic Route for FAUC 365
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While a specific, detailed synthesis protocol for FAUC 365 is not publicly available, a plausible

synthetic route can be proposed based on the synthesis of similar benzo[b]thiophene-2-

carboxamide derivatives. The key steps would likely involve the formation of the

benzo[b]thiophene-2-carboxylic acid core, followed by amide bond formation with the

appropriate piperazine side chain.

Workflow for the Proposed Synthesis of FAUC 365
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Starting Materials:
- Substituted Thiophenol

- α-Halo-ester

Step 1: Thioether Formation

Intermediate 1:
Thioether Ester

Step 2: Cyclization

Intermediate 2:
Benzo[b]thiophene-2-carboxylate

Step 3: Hydrolysis

Step 4: Amide Coupling

Intermediate 3:
Benzo[b]thiophene-2-carboxylic acid

FAUC 365

Starting Material:
N-(4-aminobutyl)-4-(2,3-dichlorophenyl)piperazine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for FAUC 365.
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In Vivo Novel Object Recognition Test
This protocol describes the novel object recognition (NOR) test, a behavioral assay used to

assess learning and memory in rodents, which is relevant for a compound like FAUC 365 with

potential applications in cognitive disorders.[2][3]

Materials:

Testing arena (e.g., a square open field)

Two sets of identical objects (familiar objects)

One set of novel objects

Video recording and analysis software

FAUC 365 solution for administration (e.g., intraperitoneal injection)

Vehicle control solution

Procedure:

Habituation Phase (Day 1):

Place each animal individually in the empty testing arena and allow it to explore freely for

a set period (e.g., 5-10 minutes). This reduces novelty-induced stress on the testing day.

Training/Familiarization Phase (Day 2):

Administer FAUC 365 or vehicle to the animals at a predetermined time before the training

session.

Place two identical "familiar" objects in the arena.

Place the animal in the arena, equidistant from both objects, and allow it to explore for a

set period (e.g., 5-10 minutes).

Record the time spent exploring each object. Exploration is typically defined as the

animal's nose being within a certain proximity to the object and oriented towards it.
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Testing Phase (Day 3):

Replace one of the familiar objects with a "novel" object. The position of the novel object

should be counterbalanced across animals.

Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).

Record the time spent exploring the familiar and novel objects.

Data Analysis:

Calculate the discrimination index (DI) for each animal: DI = (Time exploring novel object -

Time exploring familiar object) / (Total time exploring both objects).

A positive DI indicates a preference for the novel object, suggesting that the animal

remembers the familiar object.

Compare the DI between the FAUC 365-treated group and the vehicle-treated group to

assess the effect of the compound on memory.

Experimental Workflow for the Novel Object Recognition Test
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Day 1: Habituation

Animal explores empty arena

Day 2: Training/Familiarization

Administer FAUC 365 or Vehicle Day 3: Testing

Animal explores one familiar (A)
and one novel object (B)

Animal explores two identical
familiar objects (A & A)

Record exploration time for each object

During Training During Testing

Calculate Discrimination Index (DI)

Compare DI between groups
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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